N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with significant potential in pharmaceutical research. This compound features a molecular formula of and a molecular weight of approximately . The compound is characterized by its unique structural components, which include a pyrido-pyrimidine core and various substituents that may influence its biological activity.
This compound can be sourced from chemical suppliers and is classified under the category of pyrido[3,2-d]pyrimidine derivatives. These types of compounds have been noted for their diverse biological activities, including potential applications in treating various diseases such as cancer and viral infections .
The synthesis of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The general approach includes:
The molecular structure of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide can be represented using various chemical notation systems:
InChI=1S/C24H22N4O3/c1-16-11-17(2)13-19(12-16)26-21(29)15-27-20-9-6-10-25-22(20)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)
.
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)C
.
These representations help in understanding the spatial arrangement of atoms within the molecule.
The chemical reactivity of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide includes potential electrophilic and nucleophilic sites due to the presence of carbonyl groups and nitrogen atoms in the structure. Key reactions may involve:
These reactions are critical for modifying the compound to enhance its pharmacological properties .
The mechanism of action for N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies suggest it may exert effects through:
Further research is required to elucidate its precise mechanisms within biological systems .
The physical properties of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide include:
Chemical properties include stability under various pH conditions and reactivity towards common reagents used in organic synthesis .
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide holds promise for several scientific applications:
The ongoing exploration into its biological effects will further clarify its utility in medicinal chemistry .
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3